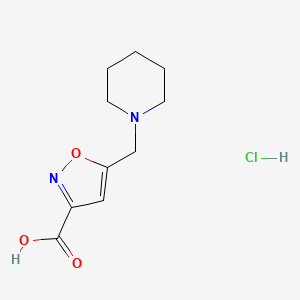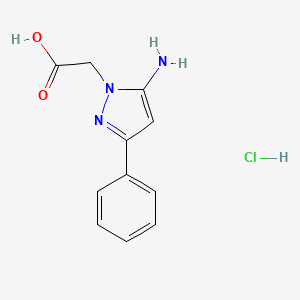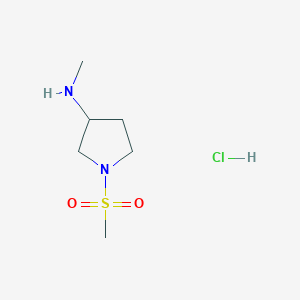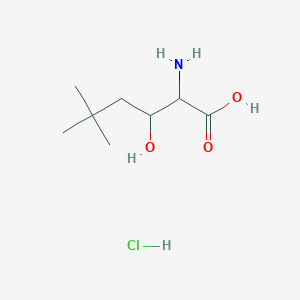![molecular formula C11H11BrIN3O B1382599 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-53-2](/img/structure/B1382599.png)
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine (BI-THP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a heterocyclic compound containing both bromine and iodine atoms, and is also known as a bromoiodopyridine or BI-THP. It is a small molecule that can be synthesized in the laboratory and has been used in various experiments and studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound, 6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, serves as a precursor in the synthesis of a variety of derivatives with potential antibacterial and antioxidant properties. Researchers have synthesized novel sulfonamide derivatives linked to this compound, showing significant activity against both Gram-positive and Gram-negative bacterial strains, in addition to possessing moderate to good antioxidant properties (Variya, Panchal, & Patel, 2019).
Molecular Structure and Hydrogen Bonding
The molecular structure and hydrogen bonding of derivatives of this compound have been extensively studied, revealing intricate details about their crystalline forms and interaction patterns. For instance, studies have shown how molecules are linked through specific hydrogen bonding, contributing to their structural stability and potentially influencing their biological activity (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).
Development of PDE9A Inhibitors
The compound's derivatives have also been explored for their role in developing selective brain penetrant PDE9A inhibitors, which hold promise for treating cognitive disorders. The optimization of these derivatives' physicochemical properties has led to compounds with excellent pharmacokinetic profiles and promising procognitive activity in rodent models (Verhoest et al., 2012).
Antibacterial and Antiproliferative Activity
Further research has explored the antibacterial properties of pyrazolo[3,4-b]pyridine-based heterocycles, which were synthesized using the compound as a precursor. These studies have evaluated the compounds' in vitro antibacterial properties, providing insights into their potential therapeutic applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The use of ultrasound-assisted synthesis has led to the development of pyrazolopyridine derivatives showing significant corrosion inhibition efficiency, indicating their utility in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrIN3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBUPTPKYKJAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrIN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)


![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)




